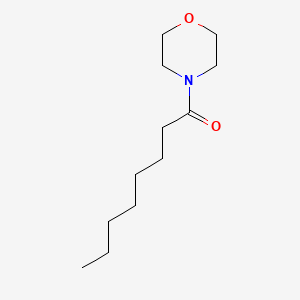

Morpholine, 4-octanoyl-

Description

Overview of Morpholine (B109124) Derivatives in Chemical Science

Morpholine is a heterocyclic organic compound featuring a six-membered ring containing both an amine and an ether functional group. This structure, formally a 1-oxa-4-azacyclohexane, serves as a valuable scaffold in chemistry. msu.edu Derivatives of morpholine are compounds in which the basic morpholine ring has been modified, typically by substitution at the nitrogen atom. These derivatives are a significant class of compounds in medicinal and industrial chemistry due to their diverse biological activities and versatile physical properties. researchgate.netacs.org The presence of both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom allows for a range of intermolecular interactions, influencing the pharmacokinetic profiles of drug molecules. nih.gov Consequently, the morpholine moiety is a structural component in numerous approved pharmaceuticals and agrochemicals, including fungicides and herbicides. acs.orgacs.org

Academic Context and Current Research Landscape of Amide-Functionalized Cyclic Ethers

Amide-functionalized cyclic ethers represent a class of molecules that combine the structural features of a cyclic ether, such as morpholine or tetrahydrofuran, with an amide group. The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins. Its functionalization is a central theme in modern organic synthesis. researchgate.net The incorporation of an amide onto a cyclic ether framework, as seen in N-acylmorpholines, creates molecules with distinct properties.

Current research in this area is highly active, with focuses on several key areas:

Medicinal Chemistry: The morpholine scaffold is considered a "privileged" structure, meaning it frequently appears in bioactive compounds. scispace.com Researchers actively synthesize libraries of amide-functionalized cyclic ethers to screen for new therapeutic agents, targeting a wide array of diseases. nih.govasm.org

Catalysis and Synthesis: The development of novel catalytic methods for the efficient and selective functionalization of amides and ethers is a major academic pursuit. frontiersin.org This includes creating more sustainable synthetic routes that minimize waste and improve atom economy.

Materials Science: N-acylmorpholines are investigated for their utility as specialized solvents and additives in polymer chemistry. For instance, they can be used as solvents in the preparation of polymer dispersions, influencing properties like flow behavior and drying.

The combination of the stable, conformationally defined cyclic ether ring with the versatile amide group provides a rich platform for chemical exploration and the development of functional molecules.

Historical Development and Initial Academic Investigations Pertaining to Morpholine, 4-octanoyl-

The specific historical genesis of Morpholine, 4-octanoyl- is not detailed in a singular, seminal publication. Instead, its development is rooted in the broader history of fundamental organic reactions, specifically the N-acylation of secondary amines. The most direct and widely employed method for synthesizing N-acylmorpholines is the nucleophilic acylation of morpholine with an acylating agent, such as an acyl chloride (in this case, octanoyl chloride). This type of reaction, often referred to as the Schotten-Baumann reaction when performed under specific conditions, has been a cornerstone of organic synthesis for over a century.

Initial academic investigations into compounds like Morpholine, 4-octanoyl- were likely part of broader studies exploring the synthesis and properties of various N,N-disubstituted carboxamides. Research from the mid-to-late 20th century focused on the reactivity of these amides. For example, a 1975 study by Mukaiyama and Muraki explored the selective reduction of N-acylmorpholines and other N,N-disubstituted carboxamides to their corresponding aldehydes, demonstrating their utility as stable intermediates in multi-step syntheses. oup.com Later academic work, such as a 1995 study on new antifungal agents, showcased the deliberate design and synthesis of complex N-acylmorpholine derivatives for medicinal chemistry applications, highlighting the evolution of the field from fundamental reaction discovery to targeted molecular design. nih.gov

Unaddressed Research Questions and Future Scholarly Trajectories for Morpholine, 4-octanoyl-

Despite its straightforward structure and synthesis, several research avenues for Morpholine, 4-octanoyl- remain underexplored. Future scholarly work could focus on elucidating its potential beyond its current role as a synthetic intermediate or solvent.

Key unaddressed questions include:

Bioactivity Profile: While many complex N-acylmorpholines have been studied for therapeutic properties, the specific biological activity of Morpholine, 4-octanoyl- itself has not been extensively reported. Could the combination of the morpholine ring and the C8 acyl chain impart specific antimicrobial, anti-inflammatory, or other bioactive properties?

Structure-Property Relationships in Material Applications: Its use as a solvent in polymer dispersions is known, but a detailed investigation into how the octanoyl chain length influences solvent parameters, polymer compatibility, and final material properties compared to other N-acylmorpholines is lacking.

Advanced Synthesis Protocols: Can more sustainable or efficient catalytic methods be developed for its synthesis, avoiding the use of stoichiometric base and potentially corrosive acyl chlorides? This could involve direct amide coupling reactions or enzyme-catalyzed processes. researchgate.net

Receptor and Target Identification: If any bioactivity is discovered, identifying the specific molecular targets or receptors it interacts with would be a critical next step. Introducing functional groups to the molecule could create probes for these mechanistic investigations. acs.org

Future scholarly trajectories will likely involve leveraging high-throughput screening to assess its bioactivity and systematic studies to map its physicochemical properties for advanced material applications.

Physicochemical Data for Morpholine, 4-octanoyl-

The following table summarizes key physicochemical properties of Morpholine, 4-octanoyl-.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₂ |

| Molecular Weight | 213.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 135-140°C at 1 mmHg |

| IUPAC Name | 1-(morpholin-4-yl)octan-1-one |

| InChI Key | UFRIDVIGOZTLPL-UHFFFAOYSA-N |

Data sourced from available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yloctan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-12(14)13-8-10-15-11-9-13/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRIDVIGOZTLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201541 | |

| Record name | Morpholine, 4-octanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-65-8 | |

| Record name | N-Octanoylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5338-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octanoylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-octanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanone, 1-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OCTANOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FFU92WP91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Studies of Morpholine, 4 Octanoyl

Role as a Reactant and Intermediate in Organic Synthesis

The primary documented role of Morpholine (B109124), 4-octanoyl- in the chemical literature is as an intermediate in organic synthesis. ontosight.ai Its synthesis is typically achieved through the reaction of morpholine with octanoyl chloride in the presence of a base like triethylamine (B128534). ontosight.ai This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride.

The resulting amide, Morpholine, 4-octanoyl-, can then be utilized in further synthetic steps. While specific, detailed research on its direct application as a reactant is not extensively published, its classification as an intermediate suggests its use in the production of more complex molecules. ontosight.ai For instance, it is mentioned as an intermediate in the synthesis of pharmaceuticals, including antihistamines, antibiotics, and anti-inflammatory agents, as well as in the production of agrochemicals such as pesticides and herbicides. ontosight.ai

The reactivity of the amide functional group in Morpholine, 4-octanoyl- would be central to its role in subsequent reactions. Amides are generally stable functional groups, but they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (octanoic acid) and morpholine. They can also be reduced to form the corresponding amine.

Participation in Catalyst Systems and Reaction Acceleration

Currently, there is a lack of specific, publicly available research detailing the direct participation of Morpholine, 4-octanoyl- as a catalyst or its influence on reaction acceleration.

Influence on Polymerization Kinetics

Detailed studies on the influence of Morpholine, 4-octanoyl- on polymerization kinetics are not readily found in the public domain. However, it is known that certain N-substituted morpholine derivatives can act as modifiers or chain transfer agents in specific polymerization reactions. Further research would be necessary to determine if Morpholine, 4-octanoyl- exhibits such properties.

Evaluation as a Solvent or Co-solvent in Specific Chemical Transformations

While Morpholine, 4-octanoyl- is soluble in various organic solvents, its evaluation as a solvent or co-solvent in specific chemical transformations is not well-documented in scientific literature. ontosight.ai A patent for an emulsifiable pesticide composition lists "morpholine, 4-octanoyl" among a group of N-acylmorpholines that can be used as a polar solvent. google.comgoogle.com This suggests a potential application in formulations requiring the dissolution of both polar and non-polar components. The presence of both the polar amide group and the non-polar octyl chain could impart useful solvent properties in certain contexts.

Hydrolytic and Oxidative Stability in Controlled Environments

Specific experimental data on the hydrolytic and oxidative stability of Morpholine, 4-octanoyl- under controlled conditions is not extensively reported. However, general principles of organic chemistry can provide an indication of its likely stability.

The amide bond in Morpholine, 4-octanoyl- is expected to be relatively stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, it will likely undergo hydrolysis to yield morpholine and octanoic acid. The rate of this hydrolysis would be dependent on factors such as temperature and the concentration of the acid or base.

Regarding its oxidative stability, the morpholine ring is generally considered to be quite stable. The octanoyl chain, being a saturated alkyl group, is also relatively resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to degradation of the molecule.

Molecular Interactions and Biological Activity: Entomological and Agrochemical Focus

Mechanistic Investigations of Insect Repellent Activity in Aedes aegypti (Yellow Fever Mosquito)

Research into the repellent properties of Morpholine (B109124), 4-octanoyl- and related compounds has provided valuable insights into how these molecules deter hematophagous insects like the yellow fever mosquito, Aedes aegypti.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the N-acylmorpholine series, research has demonstrated that both the acyl chain and the morpholine ring are critical for determining repellent efficacy. The length and saturation of the fatty acyl chain, in particular, have a significant impact on biological activity, largely by influencing the molecule's lipophilicity, which affects its ability to traverse biological membranes.

A key study conducted by the U.S. Department of Agriculture in 1975 evaluated a series of N-acylamides of heterocyclic amines for their repellency against Aedes aegypti. biodiversitylibrary.org The results showed a clear relationship between the length of the n-acyl chain and the repellent potency. For instance, increasing the chain length from eight carbons (octanoyl) to nine carbons (nonanoyl) resulted in a substantial increase in protection duration. biodiversitylibrary.org Conversely, modifications to the morpholine ring, such as the addition of methyl groups, also altered the repellent activity. The compound 2,6-dimethyl-4-nonanoylmorpholine, for example, was less effective than its non-methylated counterpart, 4-nonanoylmorpholine, but still a highly potent repellent. biodiversitylibrary.org This suggests an optimal balance of lipophilicity and molecular shape is required for maximal interaction with the target receptors in the mosquito.

The same 1975 study provides a direct comparative analysis of the repellency duration for Morpholine, 4-octanoyl- and its close chemical relatives when applied to cloth. biodiversitylibrary.org The efficacy was measured in the total number of days the treated cloth provided protection against mosquito bites in laboratory tests.

Morpholine, 4-octanoyl- (referred to as 4-octanoylmorpholine in the study) provided an impressive 219 days of protection. biodiversitylibrary.org However, its derivative with a slightly longer acyl chain, 4-nonanoylmorpholine, was the most effective compound tested in this series, affording 318 days of protection. biodiversitylibrary.org Adding methyl groups to the morpholine ring of the nonanoyl derivative (2,6-dimethyl-4-nonanoylmorpholine) reduced the protection period to 190 days, while the heptanoyl (seven-carbon chain) derivative with the same ring substitution (4-heptanoyl-2,6-dimethylmorpholine) was effective for 141 days. biodiversitylibrary.org These results clearly demonstrate a hierarchy of efficacy within this specific chemical series against Aedes aegypti.

**Table 1: Comparative Repellency of N-Acylmorpholine Derivatives Against Aedes aegypti*** *Data sourced from McGovern et al., 1975. biodiversitylibrary.org

| Compound Name | Acyl Chain Length | Morpholine Ring Substitution | Days of Protection |

| 4-Nonanoylmorpholine | 9 Carbons | None | 318 |

| Morpholine, 4-octanoyl- | 8 Carbons | None | 219 |

| 2,6-Dimethyl-4-nonanoylmorpholine | 9 Carbons | 2,6-Dimethyl | 190 |

| 4-Heptanoyl-2,6-dimethylmorpholine | 7 Carbons | 2,6-Dimethyl | 141 |

While direct experimental evidence for the specific molecular target of Morpholine, 4-octanoyl- is not extensively detailed in published literature, its mechanism of action can be hypothesized based on the known targets of other repellents and the principles of insect chemoreception. The prevailing theory is that repellents work by disrupting an insect's ability to process olfactory cues from a host.

The primary targets for many insect repellents are the odorant receptors (ORs) located on the dendrites of olfactory sensory neurons in the insect's antennae and maxillary palps. In insects, these ORs are not typical G-protein coupled receptors but are instead ligand-gated ion channels. They form a heteromeric complex consisting of a variable, odorant-binding subunit and a highly conserved co-receptor subunit, commonly known as Orco. It is likely that Morpholine, 4-octanoyl- and other N-acylmorpholines interact with one or more of these OR complexes. This interaction could manifest as either blocking the receptor from binding to an attractant molecule (like lactic acid from human sweat) or by activating the receptor in a way that elicits an aversive behavioral response in the mosquito. Furthermore, it is probable that these compounds first interact with Odorant-Binding Proteins (OBPs) in the sensillar lymph, which transport the hydrophobic repellent molecules to the olfactory receptors.

Exploration of Repellency in Other Insect Species and Arthropod Models

The evaluation of a repellent's spectrum of activity is crucial for its potential application. While the most detailed efficacy data for N-acylmorpholines comes from tests against Aedes aegypti, related research from the same era indicates a broader potential scope of activity. The research program that identified Morpholine, 4-octanoyl- as a potent mosquito repellent also investigated related alicyclic carboxamides from heterocyclic amines against other insects of medical and veterinary importance. pnas.org

Specifically, studies by the same research group showed that compounds from this chemical class were effective repellents against the stable fly, Stomoxys calcitrans, and biting midges of the genus Culicoides. pnas.org Other research into different amide repellents has shown efficacy against various species of cockroaches, including the American cockroach (Periplaneta americana) and the German cockroach (Blattella germanica), as well as carpenter ants (Camponotus pennsylvanicus). ncsu.edu Although specific data for Morpholine, 4-octanoyl- against these particular pests is not available in the cited literature, the demonstrated broad-spectrum activity of structurally similar amides suggests that it could also be effective against a wider range of arthropods beyond mosquitoes.

Theoretical Models for Compound-Insect Interaction Dynamics

To accelerate the discovery of new and improved repellents, researchers increasingly rely on theoretical and computational models. These models aim to predict the biological activity of a compound based on its chemical structure, thereby guiding the synthesis and testing of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent theoretical approach used in this field. unl.edu QSAR models establish a mathematical relationship between the chemical properties of a group of molecules and their observed biological activity. unl.edu For insect repellents, this involves calculating a wide range of molecular descriptors for each compound, such as its size, shape, electronic properties, and lipophilicity. Statistical methods or machine learning techniques, such as Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with repellent potency (e.g., protection time). unl.edu Such models were successfully used to predict the repellent activity of N-acylpiperidines, a class of compounds structurally related to N-acylmorpholines. unl.edu These theoretical frameworks allow for the in silico screening of vast chemical libraries, saving significant time and resources compared to traditional empirical screening.

Applications in Chemical and Materials Science Research

Utilization as a Solvent and Additive in Polymer and Resin Synthesis

N-acylmorpholines, the chemical class to which Morpholine (B109124), 4-octanoyl- belongs, have been identified as effective solvents in the preparation of polymer dispersions. google.com Their utility is particularly noted in the synthesis of aqueous polymer dispersions, such as polyurethane dispersions, which are widely used in industrial coatings. google.com

Impact on Polymerization Processes and Material Properties

The use of N-acylmorpholines as solvents can influence the properties of the resulting polymer dispersion. For instance, in polyurethane dispersions, these solvents can affect the flow leveling and drying behavior of the final product. google.com The addition of an N-acylmorpholine can be done prior to the dispersion of the polymer in water, which is the preferred method to favorably influence the final properties. google.com The amount of N-acylmorpholine used relative to the polymer can range from 0.01 to 100% by weight. google.com The specific impact of Morpholine, 4-octanoyl- on polymerization kinetics and final material properties would depend on its interaction with the specific polymer system. The lipophilic octanoyl chain could, for example, influence the solubility of non-polar monomers or additives in the polymerization mixture.

Comparison with Other Amide-Based Solvents in Specific Industrial Syntheses

While direct comparative studies detailing the performance of Morpholine, 4-octanoyl- against other amide-based solvents in specific industrial syntheses are not extensively documented in publicly available literature, general comparisons for the N-acylmorpholine class exist. A patent for the use of N-acylmorpholines in polymer dispersions suggests they can be used alone, in mixtures with each other, or with other suitable solvents like carbonates and lactones. google.com For example, mixtures of N-formylmorpholine and N-acetylmorpholine are highlighted for their use in polyurethane dispersions. google.com The choice of solvent is critical and depends on the specific requirements of the synthesis, including solubility of reactants, reaction temperature, and desired properties of the final polymer. The octanoyl group in Morpholine, 4-octanoyl- would provide different solvency characteristics compared to shorter-chain N-acylmorpholines, likely enhancing its affinity for less polar substances.

Potential as a Surfactant or Emulsifying Agent in Non-Biological Systems

The molecular structure of Morpholine, 4-octanoyl-, which combines a hydrophilic morpholine head group with a lipophilic octanoyl tail, suggests its potential as a non-ionic surfactant or emulsifying agent. foodcom.pl Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. okstate.edu Emulsifiers are a type of surfactant that stabilize emulsions, which are mixtures of immiscible liquids like oil and water. aocs.org

Role in Catalyst Development and Support Chemistry

Morpholine and its derivatives have been investigated for their catalytic activity in various chemical reactions. google.comresearchgate.net Specifically, certain morpholine derivatives have been patented for use as catalysts in the production of polyurethanes. google.com These catalysts are crucial for controlling the rates of the chain-extending and foaming reactions to produce polyurethanes with desired physical properties. google.com The morpholine moiety can act as a tertiary amine catalyst. google.com

While specific research detailing the use of Morpholine, 4-octanoyl- as a catalyst is limited, its structural features suggest potential roles. The nitrogen atom in the morpholine ring can function as a basic site or a ligand for metal centers in catalytic complexes. The long octanoyl chain could be used to modify the solubility and steric environment of a catalyst, potentially influencing its activity and selectivity.

In the broader context of catalyst support chemistry, the properties of a support material can be tailored by surface modification. While not a primary support material itself, a compound like Morpholine, 4-octanoyl- could potentially be used to modify the surface of a catalyst support, altering its surface energy and its interaction with the catalytic species or reactants.

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of Morpholine (B109124), 4-octanoyl-, providing insights into its molecular vibrations, atomic nuclei arrangement, and molecular weight. utdallas.eduwikipedia.org

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. longdom.org The IR spectrum of Morpholine, 4-octanoyl- exhibits characteristic absorption bands that confirm the presence of its key structural components.

The most prominent feature in the IR spectrum of an amide like Morpholine, 4-octanoyl- is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. utdallas.edu This peak typically appears in the region of 1630-1680 cm⁻¹. The presence of the morpholine ring, an ether, is indicated by C-O-C stretching vibrations, which are usually found in the 1070-1150 cm⁻¹ range. Additionally, the C-H stretching vibrations of the octanoyl chain and the morpholine ring's methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ region. libretexts.org

Table 1: Characteristic IR Absorption Bands for Morpholine, 4-octanoyl-

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1680 |

| C-N | Stretch | 1400 - 1450 |

| Ether C-O-C | Stretch | 1070 - 1150 |

| Alkane C-H | Stretch | 2850 - 3000 |

This table presents typical ranges for the functional groups found in Morpholine, 4-octanoyl-. The exact positions of the peaks can be influenced by the molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule. wikipedia.orgrsc.orgwikipedia.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Morpholine, 4-octanoyl-, distinct signals correspond to the different types of protons in the molecule. The protons on the carbon atoms adjacent to the carbonyl group and the nitrogen and oxygen atoms of the morpholine ring will be shifted downfield (to higher ppm values) due to the deshielding effects of these electronegative atoms. oregonstate.edu The long alkyl chain of the octanoyl group will show a series of overlapping signals in the upfield region, typically between 0.8 and 1.7 ppm, with the terminal methyl group appearing as a triplet. The protons of the morpholine ring will exhibit characteristic multiplets, often in the range of 3.5-3.8 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ksu.edu.sa Each unique carbon atom in Morpholine, 4-octanoyl- will give a distinct signal. libretexts.org The carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value), typically in the range of 170-175 ppm. The carbons of the morpholine ring attached to the nitrogen and oxygen will also be shifted downfield. The carbons of the octanoyl chain will have signals in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Morpholine, 4-octanoyl-

| Atom Position (in Morpholine, 4-octanoyl-) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~172 |

| Morpholine Carbons (adjacent to N) | ~3.6 | ~45 |

| Morpholine Carbons (adjacent to O) | ~3.7 | ~66 |

| α-Methylene of Octanoyl (CH₂) | ~2.3 | ~33 |

| Octanoyl Chain Methylenes (CH₂) | ~1.2-1.6 | ~22-31 |

| Terminal Methyl of Octanoyl (CH₃) | ~0.9 | ~14 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. compoundchem.compdx.edu

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. uni-saarland.de For Morpholine, 4-octanoyl-, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of Morpholine, 4-octanoyl- in the mass spectrometer would likely involve cleavage of the amide bond. A characteristic fragmentation pattern for amides is the α-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org This would result in the formation of a resonance-stabilized acylium ion and a neutral radical from the morpholine ring, or vice versa. The presence of nitrogen in the molecule can often be inferred from the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. uni-saarland.de

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating Morpholine, 4-octanoyl- from reaction mixtures and for assessing its purity. nih.gov

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. organomation.com Morpholine, 4-octanoyl-, being a relatively small and thermally stable molecule, can be analyzed by GC. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. drawellanalytical.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and the assessment of purity. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that utilizes a liquid mobile phase and a solid stationary phase. chromatographyonline.com For a compound like Morpholine, 4-octanoyl-, reversed-phase HPLC is a common method. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. oiv.int By using a suitable detector, such as a UV detector, the purity of Morpholine, 4-octanoyl- can be determined, and the method can be validated for quantitative analysis. nih.govresearchgate.net

Table 3: Comparison of GC and HPLC for the Analysis of Morpholine, 4-octanoyl-

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Suitability for Morpholine, 4-octanoyl- |

| GC | Partitioning between a gas and a liquid/solid | Polysiloxane-based | Inert gas (e.g., Helium, Nitrogen) | Suitable due to volatility and thermal stability. |

| HPLC | Partitioning between a liquid and a solid | C18 (reversed-phase) | Acetonitrile (B52724)/Water or Methanol/Water | Highly suitable for purity determination and quantitative analysis. |

In instances where Morpholine, 4-octanoyl- is present in complex matrices, more advanced separation techniques may be required. These methods offer higher resolution and selectivity.

Two-Dimensional Gas Chromatography (GCxGC): This technique employs two different GC columns with different separation mechanisms, providing a significant increase in peak capacity and resolving power. This is particularly useful for separating co-eluting compounds in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool. nih.gov HPLC separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, enabling confident identification and quantification of Morpholine, 4-octanoyl- even in the presence of many other substances.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. This technique can offer advantages in terms of speed and efficiency for certain separations and is considered a "green" alternative to normal-phase HPLC.

These advanced techniques are crucial in research settings for the detailed analysis of Morpholine, 4-octanoyl- in various samples, from reaction products to biological or environmental matrices. elsevier.comnih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgebi.ac.uk The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, which allows for the elucidation of the molecular structure, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgrigaku.com This technique is considered the definitive method for establishing the absolute structure and configuration of a molecule. rigaku.com

The process involves growing a high-quality single crystal of the substance of interest, which can often be the most challenging step. ebi.ac.uk This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded and computationally analyzed to solve and refine the crystal structure. wikipedia.org

A comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), which serves as the world's repository for small-molecule organic and metal-organic crystal structures, was conducted. wisc.edupsds.ac.ukcam.ac.uk As of the latest available information, a publicly accessible single-crystal X-ray diffraction structure for Morpholine, 4-octanoyl- has not been reported. While crystallographic data exist for other morpholine-containing compounds mdpi.com, specific data for the title compound is not available in these repositories.

Therefore, a detailed analysis of its solid-state structure, including specific crystallographic parameters, is not possible at this time. The determination of its crystal structure would require future experimental work involving the successful crystallization of the compound and subsequent X-ray diffraction analysis.

An exploration into the future research avenues for Morpholine, 4-octanoyl- reveals significant potential across sustainable chemistry, entomology, materials science, and environmental studies. Advancements in these areas hinge on innovative synthetic methods, deeper understanding of its biological interactions, and novel applications beyond its current scope.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.